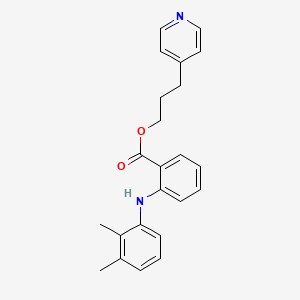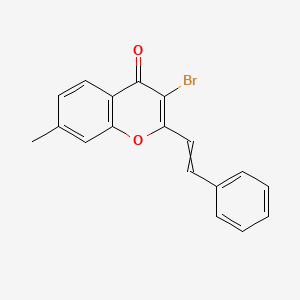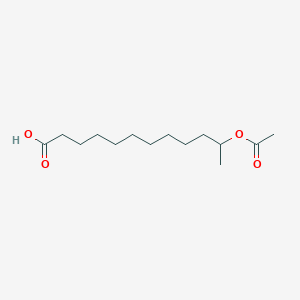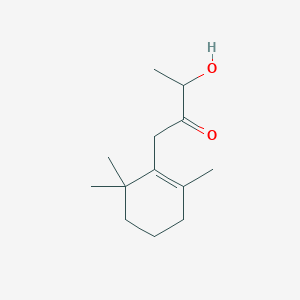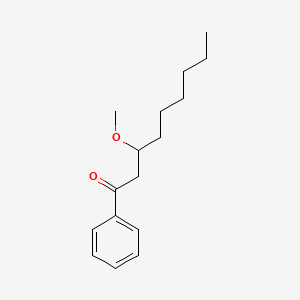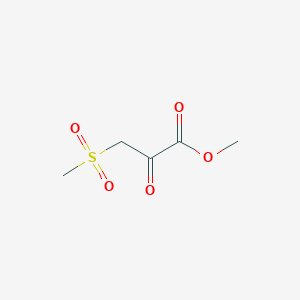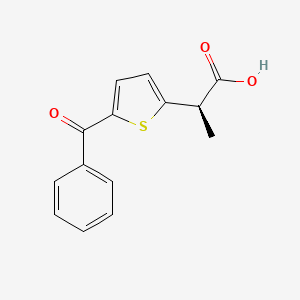
(R)-Tiaprofenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule, meaning it has two enantiomers, and the ®-enantiomer is the active form. This compound is commonly used in the treatment of conditions such as arthritis and other musculoskeletal disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiaprofenic acid typically involves the resolution of racemic tiaprofenic acid or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic tiaprofenic acid using chiral resolving agents. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral auxiliaries to produce the ®-enantiomer directly.
Industrial Production Methods
Industrial production of ®-Tiaprofenic acid often involves large-scale resolution processes or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of chiral catalysts or resolving agents. The industrial processes are optimized to ensure high yield and purity of the ®-enantiomer.
化学反应分析
Types of Reactions
®-Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Tiaprofenic acid can produce carboxylic acids, while reduction can produce alcohols.
科学研究应用
®-Tiaprofenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the development of new NSAIDs and in clinical studies of pain and inflammation management.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
作用机制
®-Tiaprofenic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX and reduces pain and inflammation.
Naproxen: A similar NSAID with a longer duration of action.
Ketoprofen: An NSAID with similar anti-inflammatory properties.
Uniqueness
®-Tiaprofenic acid is unique in its chiral nature and the specific inhibition of COX enzymes. Its ®-enantiomer is the active form, which distinguishes it from other NSAIDs that may not have chiral centers or may use different mechanisms of action.
属性
CAS 编号 |
103667-49-8 |
|---|---|
分子式 |
C14H12O3S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
(2R)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m0/s1 |
InChI 键 |
GUHPRPJDBZHYCJ-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


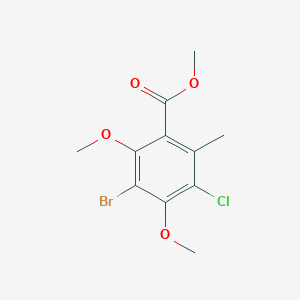
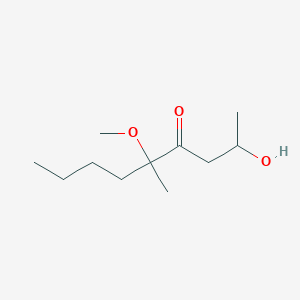

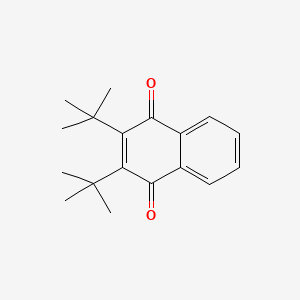
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
